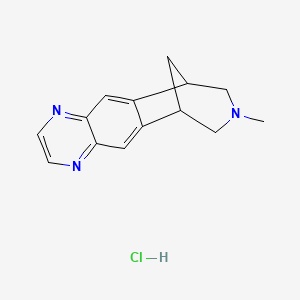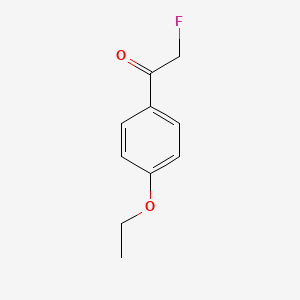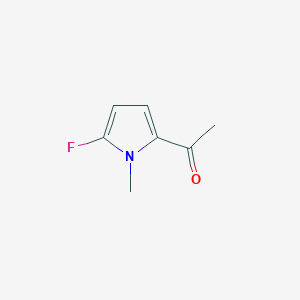![molecular formula C15H18O2 B15290343 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by a bicyclo[1.1.1]pentane core structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as the haloform reaction, can be used to introduce carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as flow photochemistry and batch processing are employed to produce multigram quantities .
化学反応の分析
Types of Reactions
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
科学的研究の応用
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
What sets 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid apart is its propyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents .
特性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) |
InChIキー |
CILHFGVGIULKFF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



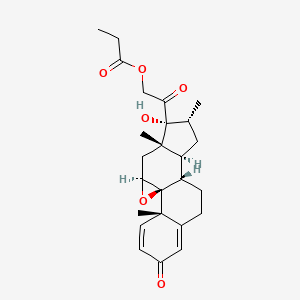
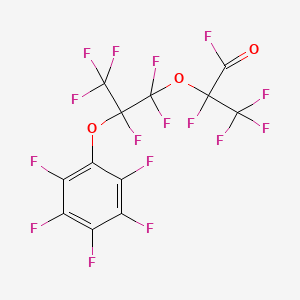
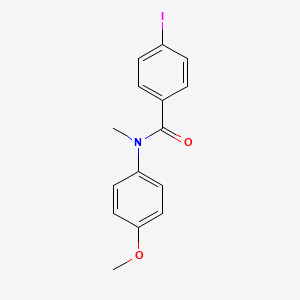


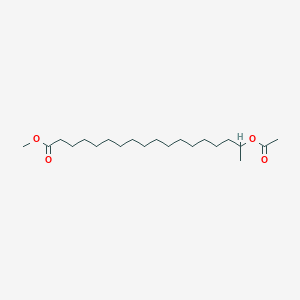
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
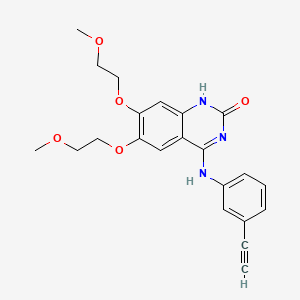

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
